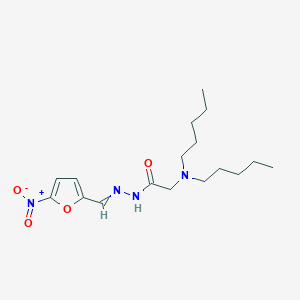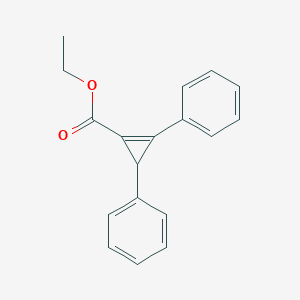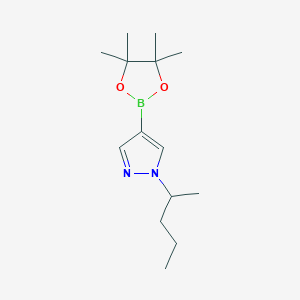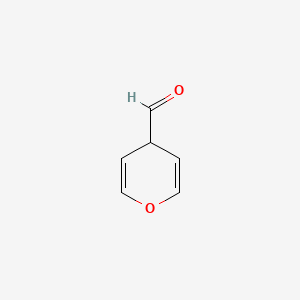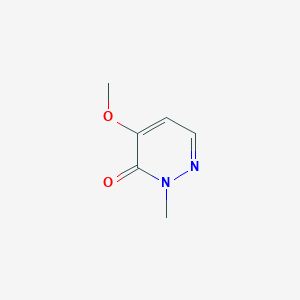
4-Methoxy-2-methyl-3(2h)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-methyl-3(2H)-pyridazinone is a heterocyclic organic compound with the molecular formula C6H8N2O2. It belongs to the pyridazinone family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a methoxy group at position 4 and a methyl group at position 2 distinguishes this compound from other pyridazinones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyacetophenone with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to reflux temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
4-Methoxy-2-methyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the pyridazinone ring into more saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, which can be further functionalized for specific applications.
科学的研究の応用
4-Methoxy-2-methyl-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 4-Methoxy-2-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pyridazinone ring can interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-Methoxy-2-methylpyridine
- 4-Methoxy-2-methylpyrimidine
- 4-Methoxy-2-methylpyrazine
Uniqueness
4-Methoxy-2-methyl-3(2H)-pyridazinone is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications.
特性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
4-methoxy-2-methylpyridazin-3-one |
InChI |
InChI=1S/C6H8N2O2/c1-8-6(9)5(10-2)3-4-7-8/h3-4H,1-2H3 |
InChIキー |
UKINHMHSQGUUTN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=CC=N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


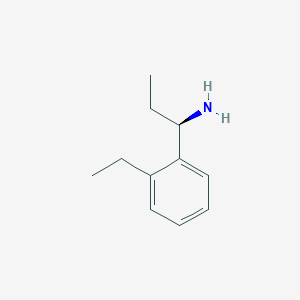
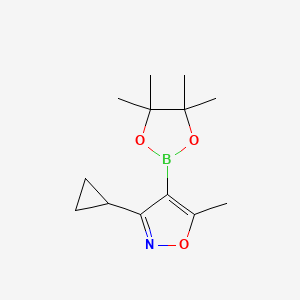
![Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate](/img/structure/B13975160.png)
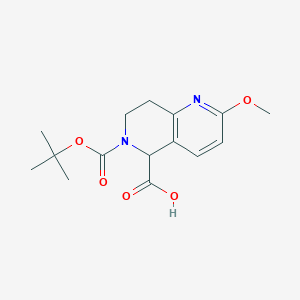
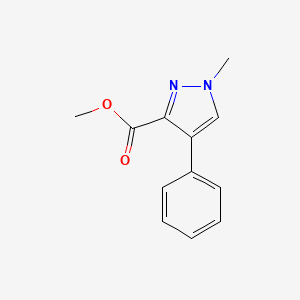

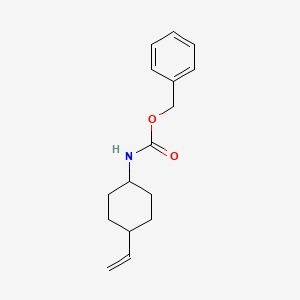
![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)

